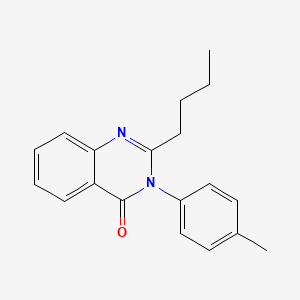

2-BUTYL-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Description

Properties

IUPAC Name |

2-butyl-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRORQGLKBNLJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves the condensation of appropriate anilines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired quinazolinone derivative .

Industrial Production Methods

For industrial-scale production, continuous synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of multiple reaction vessels connected in series, allowing for continuous feeding and reaction . This approach not only improves production efficiency but also ensures better control over reaction conditions and minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness emerges when compared to analogs, as outlined below:

Structural Features

- Core Diversity: The dihydroquinazolinone core in the target compound differs from pyridazinone (smaller ring) and quinoline (fused benzene-pyridine system). This influences planarity and hydrogen-bonding capacity, which may affect biological target interactions.

Physicochemical Properties

Research Findings and Implications

- Structural Uniqueness: The combination of a dihydroquinazolinone core, butyl chain, and 4-methylphenyl group distinguishes the target compound from pyridazinones and quinolines. This may confer selectivity in biological applications .

- Synthetic Flexibility : Pd-catalyzed methods (e.g., ) suggest pathways for modular derivatization, though the target compound’s synthesis route requires further exploration .

- Bioactivity Potential: Structural parallels to anti-inflammatory pyridazinones hint at possible therapeutic relevance, warranting further pharmacological profiling .

Biological Activity

2-Butyl-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula for this compound is C16H18N2O. The structure features a quinazolinone core, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, derivatives of quinazolinones have been shown to inhibit histone deacetylases (HDACs), which are implicated in various cancers.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | Glioma, Breast Cancer |

| Quinazolinone Derivative A | 15 | Colon Cancer |

| Quinazolinone Derivative B | 20 | Lung Cancer |

Note: TBD indicates that the specific IC50 value for this compound needs further investigation.

The inhibition of HDACs by this compound suggests a mechanism that could lead to apoptosis in cancer cells. A study reported that quinazolinone derivatives showed cytotoxic effects on various cancer cell lines, including glioma and breast cancer cells .

Antiviral Activity

In addition to its anticancer properties, quinazolinones have shown promise as antiviral agents. The antiviral activity is often linked to their ability to inhibit viral replication.

Table 2: Antiviral Activity of Quinazolinone Derivatives

| Compound Name | EC50 (µM) | Virus Type |

|---|---|---|

| This compound | TBD | HIV, Dengue Virus |

| Quinazolinone Derivative C | 12 | Influenza Virus |

| Quinazolinone Derivative D | 8 | Hepatitis C Virus |

The specific antiviral efficacy of this compound remains to be fully characterized but preliminary studies suggest potential activity against viruses such as HIV and Dengue .

Case Studies

Several case studies have documented the effects of quinazolinone derivatives in clinical settings:

- Case Study on Glioma Treatment : A clinical trial involving a quinazolinone derivative demonstrated a reduction in tumor size in patients with glioma. The mechanism was attributed to HDAC inhibition leading to increased apoptosis in tumor cells.

- Antiviral Efficacy Against HIV : In vitro studies showed that a related quinazolinone significantly reduced viral load in infected cell cultures. This supports the hypothesis that modifications in the quinazolinone structure can enhance antiviral activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-butyl-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one?

- Methodology :

- Core Reaction : Use anthranilic acid derivatives and substituted primary amines (e.g., 4-methylbenzylamine) with acetic anhydride or benzoyl chloride to form the quinazolinone core .

- Key Steps :

Cyclocondensation of anthranilic acid with 4-methylphenyl-substituted amines under reflux in glacial acetic acid.

Alkylation with 1-bromobutane in DMF using K₂CO₃ as a base (60–80°C, 12–24 hrs).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can spectroscopic techniques validate the structure of this compound?

- Analytical Protocol :

- NMR : Confirm the dihydroquinazolinone core via ¹H-NMR (e.g., δ 8.1–8.3 ppm for aromatic protons, δ 4.2–4.5 ppm for the C4 carbonyl adjacent to N3).

- IR : Identify the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ for C₁₉H₂₁N₂O: 293.3 g/mol) .

Q. What computational tools are suitable for preliminary conformational analysis?

- Approach :

- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and predict electronic properties.

- Visualization : Avogadro or PyMOL for 3D rendering .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for dihydroquinazolinone derivatives?

- Methodological Strategies :

Comparative Assays : Replicate studies under standardized conditions (e.g., IC₅₀ determination in enzyme inhibition assays using identical cell lines or recombinant proteins) .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., alkyl chain length, aryl groups) to isolate contributing factors .

Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns from X-ray structures) with activity trends .

Q. What advanced crystallographic techniques refine the molecular structure of this compound?

- Crystallography Workflow :

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for small-molecule refinement (focus on anisotropic displacement parameters for heavy atoms) .

Analysis : Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O, π-π stacking) .

Q. How to design experiments probing its interaction with biological targets (e.g., kinases)?

- Experimental Design :

- In Vitro : Fluorescence polarization assays using FITC-labeled ATP-competitive probes to measure binding affinity.

- In Silico : Molecular docking (AutoDock Vina) with kinase domains (e.g., PDB: 1ATP) to predict binding poses.

- Validation : Co-crystallization trials with target proteins (e.g., EGFR kinase) to resolve binding modes .

Q. What strategies mitigate synthetic challenges in scaling up quinazolinone derivatives?

- Process Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for Buchwald-Hartwig coupling to improve yield in aryl amination steps .

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.

- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.